molecular formula C23H20N6O2S B2794700 1-(4-ethylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1189975-88-9

1-(4-ethylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2794700
CAS No.: 1189975-88-9
M. Wt: 444.51
InChI Key: OEVDTSHTAUNHDW-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea typically involves the following steps:

    Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Sulfonylation: The indole derivative is then sulfonylated using propylsulfonyl chloride in the presence of a base such as triethylamine.

    Urea Formation: The final step involves the reaction of the sulfonylated indole with 2-ethoxyaniline and a suitable isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea
  • N-(2-ethoxyphenyl)-N’-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea

Uniqueness

N-(2-ethoxyphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The presence of the ethoxy group and the propylsulfonyl moiety can influence its pharmacokinetic properties and interaction with biological targets.

Properties

IUPAC Name

1-(4-ethylphenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O2S/c1-3-15-4-8-17(9-5-15)29-22-19(12-25-29)23(30)28(14-24-22)13-20-26-21(27-31-20)16-6-10-18(32-2)11-7-16/h4-12,14H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVDTSHTAUNHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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